dihydro-2H-pyran-2,3(4H)-dione
Overview
Description
Dihydro-2H-pyran-2,3(4H)-dione is an organic compound with a heterocyclic structure It is a derivative of pyran, characterized by the presence of two oxygen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydro-2H-pyran-2,3(4H)-dione can be synthesized through several methods. One common approach involves the dehydration of tetrahydrofurfuryl alcohol, which undergoes cyclization to form the desired compound. The reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, and the product is purified through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Dihydro-2H-pyran-2,3(4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into dihydropyran derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions
Major Products Formed
Oxidation: Lactones and carboxylic acids.
Reduction: Dihydropyran derivatives.
Substitution: Various substituted pyran derivatives
Scientific Research Applications
Dihydro-2H-pyran-2,3(4H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for bioactive molecules.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of dihydro-2H-pyran-2,3(4H)-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is crucial for its potential therapeutic effects, as it can modify biomolecules and disrupt cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A closely related compound with similar reactivity and applications.
Tetrahydropyran: Another derivative of pyran, used in organic synthesis and industrial applications.
2,3-Dihydro-4H-pyran: Shares structural similarities and is used in similar contexts
Uniqueness
Dihydro-2H-pyran-2,3(4H)-dione stands out due to its specific reactivity profile and the ability to form stable intermediates in various chemical reactions. Its versatility in synthesis and potential biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
oxane-2,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-8-5(4)7/h1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYUSKJHJHSMGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=O)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470693 | |
Record name | 2H-Pyran-2,3(4H)-dione, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154064-57-0 | |
Record name | 2H-Pyran-2,3(4H)-dione, dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihidro 2H-piran-2,3-(4H)-diona | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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